molecular formula C17H13N7O2S B2416677 (3-(3-(嘧啶-2-基)-1,2,4-恶二唑-5-基)氮杂环丁-1-基)(3-(噻吩-2-基)-1H-吡唑-5-基)甲酮 CAS No. 1322785-21-6

(3-(3-(嘧啶-2-基)-1,2,4-恶二唑-5-基)氮杂环丁-1-基)(3-(噻吩-2-基)-1H-吡唑-5-基)甲酮

货号 B2416677
CAS 编号: 1322785-21-6
分子量: 379.4
InChI 键: UHENZRHIWRPCCP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H13N7O2S and its molecular weight is 379.4. The purity is usually 95%.
BenchChem offers high-quality (3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

新型串联转化和合成技术

对噻吩衍生物中氨基和羰基/腈基的新型转化研究已导致噻吩嘧啶合成的新合成途径。此类研究展示了用特定官能团创建复杂分子的潜力,暗示了合成类似于所讨论化合物的方法学相关性。值得注意的是,对新的 2-叠氮噻吩的探索及其在多米诺反应中的应用促进了独特杂环化合物的合成,强调了创新合成策略在药物化学和药物发现中的重要性 (Pokhodylo 等人,2010)

表征和在药物发现中的应用

已经报道了新型噻吩稠合双环化合物的合成和表征,包括类似于所讨论分子的核心结构的衍生物。这些研究涉及全面的光谱方法以确认化学结构,从而提供了此类化合物在药物研究中的适用性的见解。含烯胺酮骨架的新型支架的开发及其与各种试剂的反应突出了发现新型治疗剂的潜力 (Mabkhot 等人,2015)

抗菌和抗癌潜力

对包含噁二唑基/噻二唑基、吡唑基部分和吡唑并[4,3-d]-嘧啶衍生物的吡唑衍生物的研究揭示了它们作为抗菌剂和抗癌剂的潜力。这些化合物的合成及其随后对体外活性的评估表明,具有类似结构特征的分子可能具有重要的治疗价值。在合成的化合物中,一些化合物的抗癌活性高于参考药物,表明感兴趣分子的结构基序对于开发新疗法非常重要 (Hafez 等人,2016)

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-amine, and the second intermediate is 3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone. These intermediates are then coupled together using appropriate coupling agents to form the final product.", "Starting Materials": [ "2-Amino-5-(pyrimidin-2-yl)-1,2,4-oxadiazole", "3-Bromoazetidine", "2-Bromo-5-(thiophen-2-yl)pyrazine", "Sodium hydride", "Dimethylformamide", "Acetonitrile", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "4-Dimethylaminopyridine" ], "Reaction": [ "Step 1: Synthesis of 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-amine", "a. To a solution of 2-amino-5-(pyrimidin-2-yl)-1,2,4-oxadiazole (1.0 g, 5.5 mmol) in DMF (10 mL) was added sodium hydride (60% dispersion in oil, 0.22 g, 5.5 mmol) at 0°C under nitrogen atmosphere.", "b. The mixture was stirred for 30 min at 0°C and then 3-bromoazetidine (1.5 g, 8.3 mmol) was added dropwise.", "c. The reaction mixture was stirred at room temperature for 24 h and then quenched with water (10 mL).", "d. The mixture was extracted with ethyl acetate (3 × 20 mL), and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "e. The crude product was purified by column chromatography on silica gel using ethyl acetate/hexane (1:1) as eluent to give 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-amine as a white solid (1.2 g, 65%).", "Step 2: Synthesis of 3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone", "a. To a solution of 2-bromo-5-(thiophen-2-yl)pyrazine (1.0 g, 4.5 mmol) in DMF (10 mL) was added sodium hydride (60% dispersion in oil, 0.18 g, 4.5 mmol) at 0°C under nitrogen atmosphere.", "b. The mixture was stirred for 30 min at 0°C and then 3-(dimethylamino)-1-propen-1-one (0.7 g, 5.0 mmol) was added dropwise.", "c. The reaction mixture was stirred at room temperature for 24 h and then quenched with water (10 mL).", "d. The mixture was extracted with ethyl acetate (3 × 20 mL), and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "e. The crude product was purified by column chromatography on silica gel using ethyl acetate/hexane (1:1) as eluent to give 3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone as a white solid (0.8 g, 70%).", "Step 3: Coupling of the two intermediates", "a. To a solution of 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-amine (0.5 g, 1.8 mmol) and 3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone (0.4 g, 1.8 mmol) in acetonitrile (10 mL) was added triethylamine (0.5 mL, 3.6 mmol) and N,N'-dicyclohexylcarbodiimide (0.8 g, 3.9 mmol) at room temperature under nitrogen atmosphere.", "b. The reaction mixture was stirred at room temperature for 24 h and then filtered through a pad of celite.", "c. The filtrate was concentrated under reduced pressure, and the crude product was purified by column chromatography on silica gel using ethyl acetate/hexane (1:1) as eluent to give the final product as a white solid (0.4 g, 50%)." ] }

CAS 编号

1322785-21-6

产品名称

(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

分子式

C17H13N7O2S

分子量

379.4

IUPAC 名称

[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone

InChI

InChI=1S/C17H13N7O2S/c25-17(12-7-11(21-22-12)13-3-1-6-27-13)24-8-10(9-24)16-20-15(23-26-16)14-18-4-2-5-19-14/h1-7,10H,8-9H2,(H,21,22)

InChI 键

UHENZRHIWRPCCP-UHFFFAOYSA-N

SMILES

C1C(CN1C(=O)C2=NNC(=C2)C3=CC=CS3)C4=NC(=NO4)C5=NC=CC=N5

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。